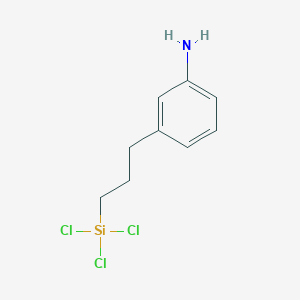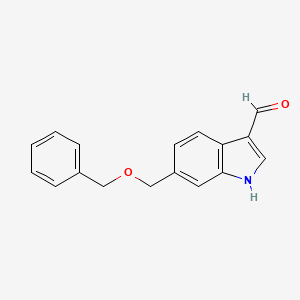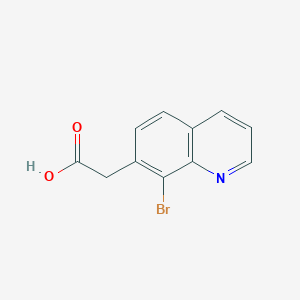
3-(3-(Trichlorosilyl)propyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Trichlorosilyl)propyl)aniline: is an organosilicon compound that features a trichlorosilyl group attached to a propyl chain, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Trichlorosilyl)propyl)aniline typically involves the reaction of aniline with 3-chloropropyltrichlorosilane. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like toluene and a temperature range of 50-70°C to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(3-(Trichlorosilyl)propyl)aniline can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The trichlorosilyl group can participate in substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under mild conditions to replace the chlorine atoms.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Silane derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: 3-(3-(Trichlorosilyl)propyl)aniline is used as a precursor in the synthesis of silane coupling agents, which are important in the modification of surfaces and the enhancement of adhesion between organic and inorganic materials.
Biology: In biological research, this compound can be used to modify biomolecules, enabling the study of protein-surface interactions and the development of biosensors.
Medicine: While direct medical applications are limited, the compound’s derivatives may be explored for drug delivery systems and the development of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants, due to its ability to enhance the properties of these materials.
Mécanisme D'action
The mechanism of action of 3-(3-(Trichlorosilyl)propyl)aniline involves the interaction of the trichlorosilyl group with various substrates. The trichlorosilyl group can form strong bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile reagent in organic synthesis. The aniline moiety can participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity.
Comparaison Avec Des Composés Similaires
- 3-(Trichlorosilyl)propyl methacrylate
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Dimethylchlorosilyl)propyl methacrylate
Comparison: Compared to these similar compounds, 3-(3-(Trichlorosilyl)propyl)aniline is unique due to the presence of the aniline moiety, which imparts additional reactivity and potential applications. The aniline group allows for further functionalization and the formation of complex molecular architectures, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
827627-60-1 |
|---|---|
Formule moléculaire |
C9H12Cl3NSi |
Poids moléculaire |
268.6 g/mol |
Nom IUPAC |
3-(3-trichlorosilylpropyl)aniline |
InChI |
InChI=1S/C9H12Cl3NSi/c10-14(11,12)6-2-4-8-3-1-5-9(13)7-8/h1,3,5,7H,2,4,6,13H2 |
Clé InChI |
QAOMKEFYPFWTTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)CCC[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B15065375.png)









![2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B15065430.png)


